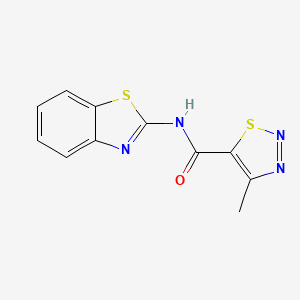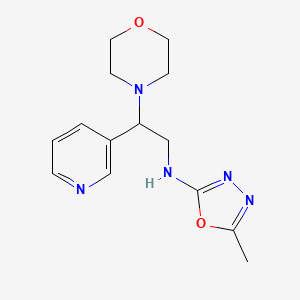
N~4~,5-dimethyl-N~4~-(3-pyrrolidin-1-ylbutyl)pyrimidine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N4,5-dimethyl-N4-(3-pyrrolidin-1-ylbutyl)pyrimidine-2,4-diamine is a compound that is part of the larger family of pyrimidine derivatives. These molecules are notable for their presence in various natural products and pharmaceutical agents, reflecting a broad spectrum of pharmacological activities. Pyrimidine derivatives are recognized for their roles in anti-inflammatory, analgesic, antifungal, antibacterial, parasiticidal, and antiviral agents. Furthermore, they find utility as prodrugs of pharmacologically active di- and polyamines and are employed in organic synthesis as protective groups due to their facile cleavage under mild acidic conditions. In addition, these compounds form polydentate nitrogen donor complexes, coordinating transition metal ions in mono-, di-, or poly-coordination modes, showcasing their versatility in chemical reactions and properties (Abu-Obaid et al., 2014).
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves condensation reactions, where specific substituents are introduced to achieve desired chemical properties. For instance, a notable synthesis approach involves the one-pot condensation of diamines with pyrimidinone derivatives, utilizing solvents like dichloromethane at room temperature. This method highlights the strategic manipulation of molecular structures to obtain compounds with specific functions and attributes (Abu-Obaid et al., 2014).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is crucial in determining their chemical reactivity and physical properties. The presence of the hexahydropyrimidine unit in these molecules contributes to their bioactivity. Structural analyses often involve a combination of elemental analysis, UV-visible, 1H-NMR, 13C-NMR, IR, and mass spectral data to assign the correct structure to the synthesized compounds (Abu-Obaid et al., 2014).
Chemical Reactions and Properties
Pyrimidine derivatives exhibit a range of chemical reactions, primarily due to their ability to act as prodrugs, form complexes with metal ions, and undergo facile cleavage under specific conditions. Their chemical properties are tailored for diverse pharmacological activities, highlighting their significance in medicinal chemistry (Abu-Obaid et al., 2014).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are critical for their application in pharmaceutical formulations and material science. For example, the solubility of these compounds in polar solvents can affect their bioavailability and therapeutic effectiveness (Wang et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity towards acids and bases, potential for forming complexes, and behavior under various chemical conditions, dictate the utility of pyrimidine derivatives in different chemical and pharmaceutical applications. Their ability to form stable complexes with metal ions makes them valuable in coordination chemistry and catalysis (Wang et al., 2015).
Propriétés
IUPAC Name |
4-N,5-dimethyl-4-N-(3-pyrrolidin-1-ylbutyl)pyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N5/c1-11-10-16-14(15)17-13(11)18(3)9-6-12(2)19-7-4-5-8-19/h10,12H,4-9H2,1-3H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOAWLUILMXZQDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1N(C)CCC(C)N2CCCC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~4~,5-dimethyl-N~4~-(3-pyrrolidin-1-ylbutyl)pyrimidine-2,4-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]pyrrolidin-3-yl}acetamide](/img/structure/B5623715.png)
![3-methoxy-1-(2-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl}-2-oxoethyl)pyridin-2(1H)-one](/img/structure/B5623724.png)
![2-(3,4-dimethylphenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5623732.png)
![3-methoxy-1-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethyl)pyridin-2(1H)-one](/img/structure/B5623736.png)
![4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5623737.png)
![1-{4-[4-(2-ethoxybenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5623740.png)
![5-(cyclopentylcarbonyl)-2-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5623749.png)
![(3R*,4S*)-1-{[4-(dimethylamino)phenyl]acetyl}-4-(3-methoxyphenyl)pyrrolidin-3-amine](/img/structure/B5623750.png)

![N-1,3-benzodioxol-5-yl-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5623764.png)
![N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5623770.png)
![N-(3-fluorophenyl)-3-oxo-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5623781.png)